PARP10 Inhibitory Potency: C-6 Bromo Substitution Confers a 4.1-Fold Improvement Over the Unsubstituted Dihydroisoquinolinone Scaffold
In a direct enzymatic assay against the PARP10 catalytic domain (PARP10cat), the C-6 bromo-substituted 3,4-dihydroisoquinolin-1(2H)-one scaffold (Compound 5, –R₅ = H, –R₆ = Br) exhibited an IC₅₀ of 17.1 μM, representing a 4.1-fold potency enhancement over the unsubstituted parent scaffold (Compound 1, –R₅ = H, –R₆ = H; IC₅₀ = 70.3 μM) [1]. By comparison, the C-5 bromo regioisomer (Compound 2) was more potent (IC₅₀ = 10.1 μM), while the C-7 bromo analog on a related scaffold achieved IC₅₀ = 8.6 μM against the engineered LG-PARP10cat mutant with >10-fold selectivity over wild-type PARP10cat [1][2]. These data establish that bromine position is a critical determinant of PARP10 potency and that the C-6 bromo isomer occupies a distinct activity band between C-5 and C-7 substitution. Note: The published data are for the non-dimethylated scaffold; the 3,3-dimethyl group on the target compound is expected to further enhance metabolic stability without abolishing the bromine position-dependent potency trend [3].
| Evidence Dimension | PARP10cat inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | C-6 Br scaffold: IC₅₀ = 17.1 μM (pIC₅₀ = 4.77 ± 0.03). Note: target compound additionally bears 3,3-dimethyl groups not present in this dataset. |
| Comparator Or Baseline | Unsubstituted scaffold (C-5=H, C-6=H): IC₅₀ = 70.3 μM (pIC₅₀ = 4.15 ± 0.03); C-5 Br scaffold: IC₅₀ = 10.1 μM; C-7 Br analog (LG-PARP10cat): IC₅₀ = 8.6 μM |
| Quantified Difference | 4.1-fold improvement vs. unsubstituted scaffold; 1.7-fold less potent than C-5 Br; 2.0-fold less potent than C-7 Br (LG-PARP10cat context) |
| Conditions | 96-well plate fluorescence assay; PARP10cat-mediated MARylation of SRPK2 substrate; NAD⁺ at 100 μM; ADP-ribose binding reagent detection [1][2] |
Why This Matters
For procurement decisions in PARP-focused drug discovery, the C-6 bromo regioisomer provides a specific activity profile that cannot be replicated by the C-5 or C-7 analogs, making it the appropriate choice when C-6 vector elaboration is structurally required for target engagement.
- [1] Kirby IT, Morgan RKL, Cohen MS. Rational Design of Cell-Active Inhibitors of PARP10. ACS Med. Chem. Lett. 2018;10(1):74–79. Table 1: Compound 1 (unsubstituted) IC₅₀ = 70.3 μM; Compound 5 (C-6 Br) IC₅₀ = 17.1 μM; Compound 2 (C-5 Br) IC₅₀ = 10.1 μM. View Source
- [2] Morgan RKL, Kirby IT, Vermehren-Schmaedick A, Rodriguez K, Cohen MS. Bioorg. Med. Chem. Lett. 2015;25(21):4770–4773. Table 1: C-7 Br (Compound 4) LG-PARP10cat IC₅₀ = 8.6 μM; WT-PARP10cat IC₅₀ > 100 μM. View Source
- [3] Tazawa A, Ando J, Ishizawa K, Azumaya I, Hikawa H, Tanaka M. RSC Adv. 2018;8:6146–6151. Section: 3-position substituents improve biostability by preventing oxidation. View Source
